N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride
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Overview
Description
N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is a chemical compound with a complex structure that includes both dimethylamino and ethoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with N,N-dimethylethylenediamine to produce the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the ethoxy group may enhance its solubility and bioavailability. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- Bis(2-(N,N-dimethylamino)ethyl) ether
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
CAS No. |
18774-63-5 |
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Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-[(2-ethoxy-2,2-diphenylacetyl)amino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(23)21-15-16-22(2)3;/h5-14H,4,15-16H2,1-3H3,(H,21,23);1H |
InChI Key |
NSNAOWRGMCASGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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